3-Methyl-5-(1-(methylthio)ethyl)isoxazole
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Overview
Description
3-Methyl-5-(1-(methylthio)ethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(1-(methylthio)ethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with terminal alkynes in the presence of a catalyst such as copper(I) or ruthenium(II) . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(1-(methylthio)ethyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylthio group or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Halogenated or aminated isoxazole derivatives.
Scientific Research Applications
3-Methyl-5-(1-(methylthio)ethyl)isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-(methylthio)ethyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The isoxazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Known for its use in heterocyclization reactions.
3-Hydroxy-5-methylisoxazole: Utilized in the synthesis of carboxamides and other derivatives.
3-Methyl-5-isoxazoleacetic acid: Employed in the synthesis of ligands for protein binding studies.
Uniqueness: 3-Methyl-5-(1-(methylthio)ethyl)isoxazole stands out due to its unique methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and agrochemicals .
Properties
Molecular Formula |
C7H11NOS |
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Molecular Weight |
157.24 g/mol |
IUPAC Name |
3-methyl-5-(1-methylsulfanylethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS/c1-5-4-7(9-8-5)6(2)10-3/h4,6H,1-3H3 |
InChI Key |
KZFCYIXETOCIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(C)SC |
Origin of Product |
United States |
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